

insulin degludec vs efsitora safety profile hypoglycemia

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Compound Focus: Insulin Degludec

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Hypoglycemia Profile Comparison

Insulin & Indication	Trial Name & Design	Comparative Hypoglycemia Rates (vs. counterpart)	Key Findings & Notes
Efsitora (once-weekly) Type 2 Diabetes QWINT-2 [1] [2]: vs. degludec, 52 weeks, insulin-naïve. Combined clinically significant or severe hypoglycemia: 0.58 vs. 0.45 events/participant-year (Rate Ratio 1.30; 95% CI, 0.94 to 1.78) [2]. No severe hypoglycemia was reported with efsitora; six episodes occurred with degludec. The difference was not statistically significant [2]. QWINT-1 [3] [4] [5]: vs. glargine, 52 weeks, insulin-naïve, using a novel fixed-dose regimen. Combined clinically significant or severe hypoglycemia: 0.50 vs. 0.88 events/participant-year (Rate Ratio 0.57; 95% CI, 0.39-0.84) [3] [4]. Efsitora demonstrated a statistically significant lower rate of clinically significant or severe hypoglycemia in this specific trial [3] [4]. QWINT-3 [1] [3] [5]: vs. degludec, 78 weeks, in patients previously on basal insulin. Combined Level 2 (<54 mg/dL) or Level 3 (severe) hypoglycemia: 0.84 vs. 0.74 events/patient-year [3]. Level 1 (<70 mg/dL) hypoglycemia: 8.34 vs. 6.05 events/patient-year (significantly higher with efsitora) [5]. Rates of significant hypoglycemia were similar, but efsitora was associated with a higher rate of mild (Level 1) hypoglycemia [3] [5]. Efsitora (once-weekly) Type 1 Diabetes QWINT-5 [1]: vs. degludec, 52 weeks, both with prandial insulin. Higher rates of combined Level 2 (<54 mg/dL) and Level 3 (severe) hypoglycemia were reported with efsitora [1]. This elevated risk in type 1 diabetes is noted as a			

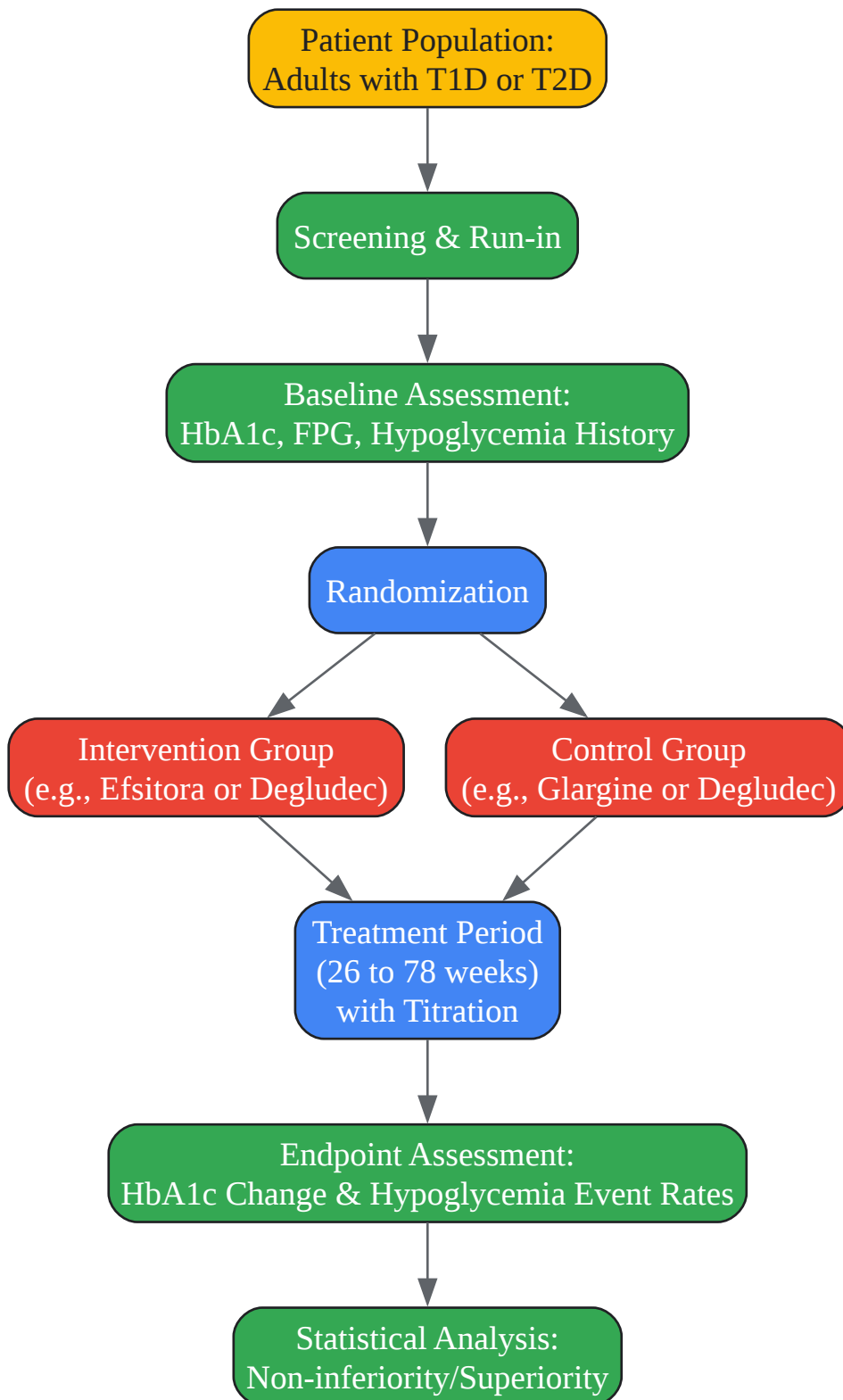
"major safety concern" in the review [1]. | | **Degludec (once-daily)** Type 2 Diabetes | **BEGIN Basal-Bolus Type 2** [6]: vs. glargine, 52 weeks. | **Overall hypoglycemia:** 11.09 vs. 13.63 events/patient-year (significantly lower with degludec). **Nocturnal hypoglycemia:** 1.39 vs. 1.84 events/patient-year (significantly lower with degludec) [6]. | This trial demonstrated degludec's superiority over glargine U100 in reducing hypoglycemia risk [6]. | | **Real-World Study** [7]: Observational, 9.7-month median follow-up. | A significant decrease in the risk of overall, nocturnal, and severe hypoglycemia was observed in patients who switched to degludec from another basal insulin [7]. | Supports RCT findings with evidence from routine clinical practice. |

Key Experimental Protocols

To help you evaluate the quality of the data, here is a summary of the methodologies used in the key clinical trials cited above.

- **QWINT Program (Efsitora Trials)** [1] [2] [3]:
 - **Design:** Global Phase 3, parallel-design, open-label, treat-to-target RCTs.
 - **Participants:** Adults with type 1 or type 2 diabetes across different treatment backgrounds (insulin-naïve, on basal insulin, or on basal-bolus therapy).
 - **Intervention:** Once-weekly subcutaneous efsitora alfa.
 - **Comparators:** Once-daily **insulin degludec** or insulin glargine U100.
 - **Primary Endpoint:** Change in HbA1c from baseline to week 52 (or 26/78), testing for non-inferiority.
 - **Hypoglycemia Assessment:** Documented according to standardized levels (Level 1: <70 mg/dL; Level 2: <54 mg/dL; Level 3: severe event requiring assistance). Rates were calculated as events per participant-year of exposure.
- **BEGIN Program (Degludec Trials)** [6]:
 - **Design:** Phase 3, randomized, controlled, treat-to-target trials.
 - **Participants:** Adults with type 1 or type 2 diabetes.
 - **Intervention:** Once-daily subcutaneous **insulin degludec**.
 - **Comparators:** Once-daily insulin glargine.
 - **Endpoints:** HbA1c change (non-inferiority) and hypoglycemia rates (superiority in some trials).
 - **Hypoglycemia Assessment:** Adjudicated hypoglycemic episodes were recorded and analyzed as event rates per patient-year for comparison.

The following workflow diagram outlines the general structure of these trials.



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Interpretation and Key Takeaways

For researchers and drug development professionals, the data suggests:

- **In Type 2 Diabetes:** Once-weekly efsitora presents a promising profile with the convenience of reduced injection frequency without a statistically significant increase in clinically significant hypoglycemia compared to established daily insulins like degludec and glargine. Its fixed-dose regimen, tested in QWINT-1, could simplify therapy initiation and management [3] [5].
- **In Type 1 Diabetes:** The significantly higher risk of hypoglycemia with efsitora, as seen in QWINT-5, is a critical safety consideration [1]. This has been a point of scrutiny for once-weekly insulins, as evidenced by the US FDA requesting more data on this issue for another weekly insulin, icodec [3].
- **Considerations for Analysis:** Most phase 3 trials were open-label, which may introduce bias, particularly for patient-reported outcomes like self-monitored hypoglycemia [1]. Furthermore, the higher incidence of mild (Level 1) hypoglycemia with efsitora in some trials warrants attention, even if severe event rates are comparable [5].

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